molecular formula C14H21N3O3S B12941141 rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide

rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide

Cat. No.: B12941141
M. Wt: 311.40 g/mol
InChI Key: ROUVXZZMUWKEKF-OLZOCXBDSA-N
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Description

rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. One common method involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the Phenyl Group: This step often involves a substitution reaction where a phenyl group is introduced to the pyrrolidine ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
  • rel-(3R,4S)-4-Aminotetrahydrofuran-3-ol
  • rel-(3R,4S)-4-Fluoropyrrolidin-3-amine dihydrochloride

Uniqueness

rel-4-((3R,4S)-3-Amino-4-phenylpyrrolidin-1-yl)-4-oxobutane-1-sulfonamide is unique due to its combination of a pyrrolidine ring, phenyl group, and sulfonamide group. This structural arrangement provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

IUPAC Name

4-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-4-oxobutane-1-sulfonamide

InChI

InChI=1S/C14H21N3O3S/c15-13-10-17(14(18)7-4-8-21(16,19)20)9-12(13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H2,16,19,20)/t12-,13+/m1/s1

InChI Key

ROUVXZZMUWKEKF-OLZOCXBDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1C(=O)CCCS(=O)(=O)N)N)C2=CC=CC=C2

Origin of Product

United States

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